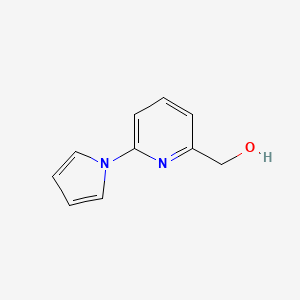

2-(Pyrrol-1-yl)-6-pyridyl-methanol

Description

2-(Pyrrol-1-yl)-6-pyridyl-methanol is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a pyrrole group and at the 6-position with a hydroxymethyl (-CH2OH) moiety. This structure combines the aromatic π-electron system of pyridine with the electron-rich, five-membered pyrrole ring, conferring unique electronic and steric properties. Its synthesis typically involves nucleophilic substitution or coupling reactions on pre-functionalized pyridine precursors .

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

(6-pyrrol-1-ylpyridin-2-yl)methanol |

InChI |

InChI=1S/C10H10N2O/c13-8-9-4-3-5-10(11-9)12-6-1-2-7-12/h1-7,13H,8H2 |

InChI Key |

MOBXEMVALWCZAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)C2=CC=CC(=N2)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 2-(Pyrrol-1-yl)-6-pyridyl-methanol, highlighting differences in substituents, molecular weight, and applications:

Key Comparisons

Electronic Effects: The pyrrol-1-yl group in this compound is a stronger electron donor compared to methoxy or bromo substituents, enhancing the pyridine ring’s nucleophilicity. Fluorinated derivatives (e.g., CAS 1228666-40-7) exhibit improved metabolic stability in drug design . Bromo and methoxy groups (e.g., (6-Bromo-5-methoxypyridin-2-yl)methanol) introduce steric bulk and alter electronic density, favoring cross-coupling reactions .

Molecular Weight and Solubility: Lower molecular weight analogues like (6-Methoxypyridin-2-yl)-methanol (139.15 g/mol) exhibit higher aqueous solubility compared to fluorinated or brominated derivatives . Bulkier substituents (e.g., in atorvastatin intermediates) reduce solubility but improve binding specificity in enzyme targets .

Synthetic Utility: Halogenated derivatives (e.g., bromo, fluoro) serve as intermediates for Suzuki-Miyaura couplings. The hydroxymethyl group in this compound allows further functionalization via esterification or oxidation . Ethanol-based recrystallization (as in ) is a common purification step for pyridine alcohols, ensuring high crystallinity .

Biological Activity :

- Pyrrole-pyridine hybrids (e.g., atorvastatin intermediates) demonstrate pharmacological activity due to hydrogen-bonding interactions from the hydroxymethyl group .

- Fluorinated analogues show enhanced bioavailability and target affinity in drug discovery .

Crystallographic and Analytical Tools

Structural characterization of these compounds relies on:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.